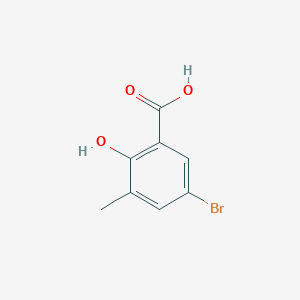

5-Bromo-2-hydroxy-3-methylbenzoic acid

説明

Historical Context and Discovery within the Field of Substituted Benzoic Acids

The history of benzoic acid, the parent compound of this family, dates back to the 16th century. newworldencyclopedia.orgwikipedia.org It was initially isolated through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.org The structural elucidation of benzoic acid by Justus von Liebig and Friedrich Wöhler in 1832 was a pivotal moment in the development of organic chemistry. newworldencyclopedia.org The subsequent exploration of substituted benzoic acids has been a continuous effort, driven by the desire to understand how different functional groups influence the physical and chemical properties of the aromatic ring.

The discovery of specific substituted benzoic acids is often not a singular, celebrated event but rather a part of the systematic expansion of chemical synthesis and characterization. The introduction of substituents like bromine, hydroxyl, and methyl groups onto the benzoic acid backbone is a fundamental practice in medicinal and materials chemistry to modulate properties such as acidity, reactivity, and biological activity. While the precise first synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid is not well-documented in readily accessible historical records, its existence is a logical extension of the rich history of synthetic organic chemistry focused on this class of compounds.

Significance of Aromatic Carboxylic Acids in Contemporary Chemical Research

Aromatic carboxylic acids are a cornerstone of modern chemical research due to their versatility as synthetic intermediates and their presence in a vast array of biologically active molecules and functional materials. numberanalytics.com They serve as crucial building blocks for the synthesis of more complex structures, including esters, amides, and various heterocyclic systems. wikipedia.org

The significance of this class of compounds is evident in numerous fields:

Pharmaceuticals: Many drugs contain the aromatic carboxylic acid motif, which can be critical for their therapeutic action. numberanalytics.com A well-known example is aspirin (B1665792) (acetylsalicylic acid), a derivative of salicylic (B10762653) acid. numberanalytics.com

Agrochemicals: Derivatives of aromatic carboxylic acids are utilized in the development of herbicides, fungicides, and insecticides. numberanalytics.com

Materials Science: These compounds are integral to the production of polymers such as polyesters and polyamides. numberanalytics.com

The reactivity of the carboxylic acid group, combined with the chemical diversity of the aromatic ring, allows for a wide range of chemical transformations, making them indispensable tools for organic chemists.

Current Research Landscape and Emerging Trends Pertaining to this compound

While specific research on this compound is not prominent in the current literature, the broader field of substituted benzoic acids is an active area of investigation. Emerging trends focus on several key areas:

Medicinal Chemistry: Researchers are continually designing and synthesizing novel substituted benzoic acid derivatives as potential therapeutic agents. preprints.orgresearchgate.net The focus is often on developing compounds with high efficacy and selectivity for biological targets, such as enzymes and receptors, which are implicated in various diseases. nih.govnih.gov

Catalysis: New catalytic methods are being developed for the efficient and selective synthesis of functionalized benzoic acids. These methods often aim for greener and more sustainable chemical processes.

Materials Science: The incorporation of substituted benzoic acids into metal-organic frameworks (MOFs) and other advanced materials is a growing field of research. These materials have potential applications in gas storage, separation, and catalysis.

For a compound like this compound, future research could explore its potential as a building block in the synthesis of novel bioactive molecules or functional materials. The specific arrangement of its functional groups could lead to unique biological activities or material properties that warrant investigation.

Detailed Research Findings

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrO3 |

| Molecular Weight | 231.04 g/mol |

| CAS Number | 36194-82-8 |

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYKOYICVWKQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377414 | |

| Record name | 5-bromo-2-hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36194-82-8 | |

| Record name | 5-bromo-2-hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxy-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 2 Hydroxy 3 Methylbenzoic Acid

Direct Bromination Strategies of Precursor Benzoic Acid Derivatives

The most straightforward approach to synthesizing 5-Bromo-2-hydroxy-3-methylbenzoic acid is through the direct electrophilic aromatic substitution of the precursor, 2-hydroxy-3-methylbenzoic acid (o-cresotic acid). This method's success hinges on controlling the regioselectivity of the bromination reaction.

Regioselective Bromination Techniques for Substituted Benzoic Acids

The substitution pattern of the precursor, 2-hydroxy-3-methylbenzoic acid, is key to understanding the regioselectivity of bromination. The aromatic ring possesses three substituents: a hydroxyl (-OH) group, a methyl (-CH₃) group, and a carboxylic acid (-COOH) group. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.

The powerful activating and para-directing effect of the hydroxyl group at position C-2 overwhelmingly directs the incoming electrophile (bromine) to the C-5 position, which is para to the hydroxyl group. The methyl group at C-3 sterically hinders the C-4 position and its electronic directing effect is weaker than that of the hydroxyl group. Therefore, direct bromination is highly regioselective for the C-5 position.

An analogous reaction is the bromination of o-toluic acid (2-methylbenzoic acid) with bromine in the presence of iron powder, which predominantly yields the 5-bromo isomer. prepchem.com Similarly, studies on the bromination of aryl esters of p-cresotic acid (3-methyl-6-hydroxy-benzoic acid), an isomer of the target precursor, show that the first bromine atom selectively enters the position ortho to the hydroxyl group (C-5 position in that isomer). ias.ac.in

Catalytic Systems in Bromination Reactions, including Lewis Acids and Controlled Temperature Conditions

Various catalytic systems can be employed to facilitate the bromination of benzoic acid derivatives. The choice of catalyst and reaction conditions can influence reaction rate and, in some cases, regioselectivity.

For substrates that are less reactive, a catalyst is often necessary. A common method involves using elemental bromine with a Lewis acid catalyst like iron powder (which generates FeBr₃ in situ). This approach has been successfully used for the bromination of o-toluic acid to produce 5-bromo-o-toluic acid. prepchem.com Another strategy involves using concentrated sulfuric acid as both a solvent and a catalyst, which can promote bromination but may lead to mixtures of isomers. chemicalbook.com

Lewis acids such as titanium(IV) chloride have been shown to influence the regioselectivity of bromination in substituted phenols by forming a six-membered ring titanium complex, directing the electrophile to the position ortho to the hydroxyl group. rsc.org Temperature control is also a critical factor; higher temperatures can sometimes lead to lower selectivity and the formation of multiple brominated products. google.com

Table 1: Catalytic Systems for Bromination of Benzoic Acid Derivatives

| Precursor | Brominating Agent | Catalyst/Solvent | Key Observation | Reference |

|---|---|---|---|---|

| o-Toluic acid | Br₂ | Iron powder | Predominantly forms the 5-bromo isomer. | prepchem.com |

| 2-Methylbenzoic acid | Br₂ | Conc. H₂SO₄ | Yields a mixture of 5-bromo and 3-bromo isomers. | chemicalbook.com |

| Substituted 2-carbonylphenols | Br₂ | Titanium(IV) chloride / Dichloromethane | Promotes selective substitution ortho to the hydroxyl group. | rsc.org |

| Aryl esters of p-cresotic acid | Br₂ in Acetic Acid | Heat | Bromination occurs ortho to the hydroxyl group. | ias.ac.in |

Control of Positional Isomer Formation during Bromination Processes

While bromination of 2-hydroxy-3-methylbenzoic acid is expected to be highly selective for the C-5 position, the formation of minor positional isomers, particularly 3-bromo-2-hydroxy-5-methylbenzoic acid, can occur. The control and separation of these isomers are critical for obtaining a pure product.

In the bromination of 2-methylbenzoic acid in concentrated sulfuric acid, a mixture of 5-bromo-2-methylbenzoic acid and 3-bromo-2-methylbenzoic acid was formed in a 62:38 ratio. chemicalbook.com This highlights the potential for isomer formation even when a single position is strongly favored. The choice of reaction conditions, such as solvent and temperature, can influence this ratio.

Separation of the desired 5-bromo isomer from other isomers is typically achieved through purification techniques. Recrystallization is a common method; for example, the crude product from the bromination of 2-methylbenzoic acid was dissolved in ethanol (B145695) at 70°C and cooled, which allowed for the crystallization of 5-Bromo-2-methylbenzoic acid with an improved isomeric ratio of 91:9. chemicalbook.com

Multi-Step Synthesis from Aromatic Precursors

Approaches via Oxidation of 5-Bromo-2-hydroxy-3-methylbenzaldehyde

One logical multi-step approach is the oxidation of the corresponding aldehyde, 5-Bromo-2-hydroxy-3-methylbenzaldehyde. Aldehydes are generally readily oxidized to carboxylic acids. However, the presence of a free hydroxyl group on the aromatic ring can sometimes complicate this transformation. For instance, p-hydroxybenzaldehyde and its derivatives like vanillin (B372448) have been reported to be resistant to oxidation by common reagents like potassium permanganate. uni.edu

Despite these potential challenges, numerous modern and effective methods are available for the oxidation of aldehydes to carboxylic acids that are compatible with various functional groups. ncert.nic.in These methods are applicable to the conversion of 5-Bromo-2-hydroxy-3-methylbenzaldehyde. A palladium-catalyzed process has been shown to oxidize salicylaldehyde (B1680747) to salicylic (B10762653) acid. d-nb.info Other efficient protocols utilize oxidants like Oxone or employ organocatalysts such as N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org

Table 2: Selected Modern Methods for Aldehyde Oxidation

| Oxidant/Catalyst System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Oxone | Mild conditions | General aldehydes | organic-chemistry.org |

| N-hydroxyphthalimide (NHPI) / O₂ | Aerobic, mild conditions, metal-free | Wide range of aldehydes | organic-chemistry.org |

| VO(acac)₂ / H₂O₂ | Efficient and selective | Aromatic and aliphatic aldehydes | organic-chemistry.org |

| Palladium catalyst | Used in a domino reaction sequence | Salicylaldehydes | d-nb.info |

Esterification of Carboxylic Acid Precursors and Subsequent Transformations

Another effective multi-step strategy involves protecting the carboxylic acid group of the precursor as an ester. This prevents unwanted side reactions at the carboxylic acid moiety during subsequent steps, such as bromination. The ester can then be easily hydrolyzed in a final step to yield the desired carboxylic acid.

This approach is exemplified by the synthesis of 5-bromo-p-cresotic acid. ias.ac.in In this process, the precursor acid (p-cresotic acid) is first converted to an aryl ester. The ester is then brominated using a solution of bromine in glacial acetic acid. The bromination occurs selectively at the position ortho to the activating hydroxyl group. Finally, the resulting bromo ester is hydrolyzed by boiling with an aqueous sodium hydroxide (B78521) solution, followed by acidification to precipitate the final product, 5-bromo-p-cresotic acid. ias.ac.in

A similar strategy is described for the synthesis of 5-bromo-o-toluic acid, where the acid is first treated with methanol (B129727) in the presence of sulfuric acid to form the methyl ester. prepchem.com This methyl ester is then subjected to further transformations. prepchem.com This method of protecting the carboxylic acid as an ester is a versatile and widely used tactic in the synthesis of complex aromatic compounds.

Coupling Reactions Involving Halogenated Intermediates

The synthesis of complex aromatic compounds from halogenated intermediates is frequently achieved through palladium-catalyzed cross-coupling reactions. For a molecule like this compound, where a bromine atom is present on the aromatic ring, several coupling strategies are applicable for forming new carbon-carbon bonds. These reactions are invaluable for creating derivatives and more complex molecular architectures. While direct studies on this compound are not extensively detailed in readily available literature, the reactivity of similar compounds, such as 5-bromosalicylic acid derivatives and other bromobenzoic acids, provides a strong basis for applicable methodologies. researchgate.netresearchgate.netresearchgate.netnih.gov

Key palladium-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester. wikipedia.org It is widely used due to the mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov For a similar substrate, 5-bromo-1-ethyl-1H-indazole, a screening of catalysts found that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was highly effective when used with a base like potassium carbonate (K₂CO₃) in a solvent such as dimethoxyethane (DME). nih.gov

Sonogashira Coupling : This method creates a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. researchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, such as CuI or CuBr, in the presence of an amine base like piperidine (B6355638) or triethylamine. researchgate.netorganic-chemistry.orgyoutube.com Studies on the coupling of 5-bromosalicylic acid with propargyl ethers have demonstrated the utility of this reaction, using a Pd(PPh₃)₄/PPh₃ catalyst system in DMSO. researchgate.net

Heck Reaction : This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org It is a powerful tool for forming substituted alkenes with excellent stereoselectivity. organic-chemistry.org Phosphine-free palladium catalysts have been found to be effective for the Heck coupling of bromochromones, which are structurally related to the target molecule. researchgate.net

The table below summarizes the key components of these illustrative coupling reactions based on analogous halogenated aromatic compounds.

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Boronic Acid / Ester | Pd(dppf)Cl₂ or other Pd-phosphine complexes | K₂CO₃, Cs₂CO₃ | DME, 2-MeTHF |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI; Pd(PPh₃)₄ / CuBr | Piperidine, DBU, Et₃N | DMSO, MeCN |

| Heck | Alkene | Pd(OAc)₂ | K₂CO₃, Et₃N | DMF, NMP |

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of various reaction parameters. The primary synthetic route typically involves the electrophilic bromination of 2-hydroxy-3-methylbenzoic acid.

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are critical factors that significantly influence the outcome of the synthesis. The solvent can affect reactant solubility, reaction rate, and the regioselectivity of the bromination. For the bromination of aromatic compounds, common solvents include glacial acetic acid, concentrated sulfuric acid, or chlorinated hydrocarbons like dichloromethane. orgsyn.orggoogle.comchemicalbook.com The solubility of the starting material and the stability of the intermediate carbocation are heavily influenced by the solvent medium.

Temperature control is paramount for managing the reaction rate and preventing the formation of undesired byproducts, such as over-brominated species. For instance, the bromination of p-nitrotoluene, an analogous synthesis, is conducted at a controlled temperature of 75–80°C to ensure the reaction proceeds efficiently. orgsyn.org Following the reaction, temperature is again a critical variable during the purification process. Recrystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the product and impurities in a given solvent at different temperatures. For example, a crude bromo compound can be purified by dissolving it in hot ethanol at 70°C and then cooling it to a lower temperature to induce crystallization of the pure product. chemicalbook.com The solubility data for a structurally similar compound, 3-Bromo-2-methylbenzoic acid, illustrates this temperature and solvent dependency. researchgate.net

The following table presents solubility data for 3-Bromo-2-methylbenzoic acid in various solvents, highlighting the significant impact of temperature.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Methanol | 278.15 | 285.40 |

| Methanol | 323.15 | 651.90 |

| Ethanol | 278.15 | 225.10 |

| Ethanol | 323.15 | 587.60 |

| Acetone | 278.15 | 344.90 |

| Acetone | 323.15 | 694.10 |

| Ethyl Acetate (B1210297) | 278.15 | 185.30 |

| Ethyl Acetate | 323.15 | 569.20 |

Data adapted from literature on 3-Bromo-2-methylbenzoic acid to illustrate general principles. researchgate.net

Catalyst Screening and Performance Evaluation

Catalysts are often employed to increase the rate and selectivity of electrophilic bromination. For aromatic brominations, Lewis acids such as iron powder, iron(III) bromide (FeBr₃), or aluminum chloride (AlCl₃) are frequently used. orgsyn.orggoogle.com These catalysts function by polarizing the bromine molecule (Br₂), making it a more potent electrophile. The selection of the optimal catalyst and its loading is determined through a screening process where reaction yield and purity are evaluated.

In the context of derivatizing this compound via cross-coupling reactions, catalyst screening is even more critical. The performance of palladium catalysts can be highly dependent on the specific ligands coordinated to the metal center. A study on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid systematically evaluated several palladium catalysts. nih.gov The results, summarized in the table below, demonstrate that Pd(dppf)Cl₂ provided a significantly higher yield compared to other common catalysts under the tested conditions. nih.gov This highlights the importance of empirical evaluation to identify the most efficient catalytic system for a specific substrate.

| Catalyst | Yield (%) |

| Pd(PPh₃)₄ | 35 |

| PdCl₂(PPh₃)₂ | 40 |

| Pd(OAc)₂ | 20 |

| Pd(dppf)Cl₂ | 92 |

Data from a Suzuki coupling of a structurally related bromo-heterocycle, illustrating the catalyst screening process. nih.gov

Integration of Process Analytical Technology (PAT) in Synthetic Protocols

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com The goal of PAT is to enhance process understanding and control, ensuring final product quality. researchgate.net In the synthesis of this compound, PAT tools can be integrated to monitor key parameters in real-time. americanpharmaceuticalreview.com

Spectroscopic techniques are the cornerstone of PAT. americanpharmaceuticalreview.com In-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy probes can be inserted directly into the reaction vessel to track the concentration of reactants, intermediates, and the product over time. rsc.org This real-time data allows for precise determination of reaction endpoints, detection of abnormal reaction pathways, and ensures consistency between batches. researchgate.net For example, during the bromination of 2-hydroxy-3-methylbenzoic acid, a PAT tool could monitor the disappearance of the starting material's characteristic spectral signature and the appearance of the product's signature, signaling when to quench the reaction for optimal yield and purity.

| PAT Tool | Measured Parameter | Application in Synthesis |

| In-situ FTIR/Raman Spectroscopy | Molecular vibrations (Concentration of chemical species) | Real-time reaction monitoring, kinetic analysis, endpoint determination. americanpharmaceuticalreview.comrsc.org |

| On-line Mass Spectrometry (MS) | Mass-to-charge ratio (Composition of gas/liquid phase) | Monitoring off-gassing, solvent composition during distillation. americanpharmaceuticalreview.com |

| Focused Beam Reflectance Measurement (FBRM) | Particle size and count | Monitoring crystallization processes for consistent particle size distribution. |

| pH and Temperature Probes | Acidity/Basicity and Thermal Energy | Basic process control to ensure reaction conditions remain within the desired range. |

Considerations for Industrial Scale-Up of this compound Synthesis

Transitioning a synthetic route from the laboratory bench to large-scale industrial production introduces a new set of challenges focused on safety, cost, efficiency, and regulatory compliance.

Development of Feasible and Cost-Effective Synthetic Routes for Large-Scale Production

For this compound, an industrial route would likely start from inexpensive commodity chemicals like 2-hydroxy-3-methylbenzoic acid or even salicylic acid. google.comchemicalbook.com The synthetic steps must be high-yielding and avoid costly reagents or purification methods. While chromatographic purification is common in the lab, it is generally not feasible for large-scale production. Instead, purification would rely on methods like recrystallization or distillation. google.com

The development of a process for a similar compound, 5-bromo-2-chlorobenzoic acid, highlights these principles. One patented method starts from 5-bromo-2-aminobenzoic acid derivatives and uses diazotization followed by hydrolysis, a two-step process designed for high yield and purity, making it suitable for industrial production. google.com Another approach uses 2-chlorine benzotrichloride, a low-cost raw material, in a one-pot synthesis that avoids the need to purify intermediates, thereby reducing costs and improving efficiency. google.com

The following table outlines the primary considerations for designing a cost-effective and scalable synthesis.

| Factor | Consideration for Industrial Scale-Up |

| Raw Materials | Use of readily available, low-cost starting materials (e.g., toluene, salicylic acid). google.comwikipedia.org |

| Reaction Efficiency | High-yielding steps to maximize product output and minimize waste. |

| Process Simplicity | Minimizing the number of synthetic steps; preference for "one-pot" procedures. google.com |

| Purification Method | Avoidance of chromatography; reliance on scalable methods like recrystallization. |

| Catalyst Cost | Use of inexpensive and recyclable catalysts (e.g., iron, copper) where possible. nih.govwikipedia.org |

| Solvent & Reagent Use | Minimizing solvent volume; using environmentally benign solvents; avoiding hazardous reagents. |

| Waste Management | Developing processes that produce minimal and non-hazardous waste streams. |

Strategies for Minimizing By-Product Formation in Industrial Processes

In the industrial synthesis of this compound, controlling the formation of impurities is crucial for ensuring the final product's purity, maximizing yield, and simplifying the purification process. The primary synthetic route typically involves the electrophilic bromination of 2-hydroxy-3-methylbenzoic acid. However, the directing effects of the hydroxyl (-OH), carboxyl (-COOH), and methyl (-CH₃) groups on the aromatic ring can lead to the formation of several potential by-products.

The main challenge in the synthesis of this compound is achieving high regioselectivity. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director, and the carboxyl group is a deactivating meta-director. This complex interplay of directing effects can result in the formation of isomeric and poly-brominated by-products.

Common by-products in similar aromatic bromination reactions include:

Positional Isomers: Bromination at other positions on the aromatic ring, such as the 3-bromo isomer.

Di-brominated Products: The introduction of a second bromine atom onto the ring, leading to compounds like 3,5-dibromo-2-hydroxy-3-methylbenzoic acid.

Unreacted Starting Material: Incomplete conversion of 2-hydroxy-3-methylbenzoic acid.

To address these challenges, several strategies can be employed to minimize by-product formation during industrial-scale production. These strategies focus on controlling reaction conditions, the choice of reagents, and post-reaction purification methods.

Control of Reaction Parameters

Optimizing reaction parameters is a fundamental approach to enhancing the selectivity of the bromination reaction. Key parameters include temperature, reaction time, and solvent selection.

Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution reactions by favoring the kinetically controlled product over thermodynamically favored, but undesired, isomers.

Reaction Time: Careful monitoring of the reaction progress is necessary to ensure the complete consumption of the starting material while preventing the formation of poly-brominated by-products that can result from extended reaction times or excess brominating agent.

Solvent: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the reactants and products, thereby affecting the product distribution.

Selection of Brominating Agent and Catalyst

The choice of the brominating agent and the use of catalysts are critical for controlling regioselectivity.

Brominating Agent: While elemental bromine (Br₂) is a common brominating agent, its high reactivity can lead to over-bromination and the formation of multiple by-products. N-Bromosuccinimide (NBS) is often preferred in industrial settings as a milder and more selective source of electrophilic bromine. The use of NBS can reduce the formation of poly-brominated impurities.

Catalysis: The use of specific catalysts can significantly improve the regioselectivity of the bromination. For instance, in the synthesis of the structurally similar 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid using an NBS/sulfuric acid system, the addition of a catalyst containing sulfur in a reduced state, such as sodium sulfite (B76179) or sodium sulfide, has been shown to inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer. google.com This suggests that a similar catalytic approach could be effective in directing the bromination of 2-hydroxy-3-methylbenzoic acid to the desired 5-position. Lewis acids, such as titanium(IV) chloride, have also been investigated to direct bromination ortho to a hydroxyl group in substituted phenols, indicating another potential avenue for catalytic control. rsc.org

The following table summarizes the impact of different brominating systems on by-product formation in analogous reactions.

| Brominating System | Starting Material | Key By-Product(s) | Strategy for Minimization | Reference |

| Br₂ in H₂SO₄ | 2-Methylbenzoic Acid | 3-Bromo-2-methylbenzoic acid | Recrystallization | chemicalbook.com |

| NBS in H₂SO₄ | 2-Chlorobenzoic Acid | 4-Bromo-2-chlorobenzoic acid | Addition of a sulfur-based catalyst (e.g., Na₂SO₃) | google.com |

Post-Reaction Purification

Even with optimized reaction conditions, the crude product will likely contain a mixture of the desired product and various by-products. Therefore, efficient purification methods are essential for achieving high purity on an industrial scale.

Recrystallization: This is a common and effective method for purifying solid organic compounds. wikipedia.org The selection of an appropriate solvent or solvent system is critical. For benzoic acid derivatives, solvents such as ethanol, acetic acid, or mixtures with water are often used. chemicalbook.com The significant difference in solubility between the desired product and its isomeric by-products in a particular solvent at different temperatures allows for their separation. For example, in the synthesis of 5-bromo-2-methylbenzoic acid, recrystallization from ethanol is used to significantly increase the ratio of the desired 5-bromo isomer relative to the 3-bromo isomer in the final product. chemicalbook.com

The table below illustrates the effectiveness of recrystallization in improving the purity of a related compound.

| Compound | Initial Purity (Isomer Ratio) | Purification Method | Final Purity (Isomer Ratio) | Reference |

| 5-Bromo-2-methylbenzoic acid | 62:38 (5-Br : 3-Br) | Recrystallization from Ethanol | 91:9 (5-Br : 3-Br) | chemicalbook.com |

By implementing a multi-faceted approach that combines precise control of reaction parameters, the strategic selection of reagents and catalysts, and robust purification techniques, the formation of by-products in the industrial synthesis of this compound can be effectively minimized, leading to a more efficient and economical manufacturing process.

Advanced Spectroscopic and Chromatographic Characterization of 5 Bromo 2 Hydroxy 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 5-Bromo-2-hydroxy-3-methylbenzoic acid. By analyzing the interactions of atomic nuclei within a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton (¹H) NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the methyl, aromatic, hydroxyl, and carboxylic acid protons.

The electron-withdrawing effects of the bromine, hydroxyl, and carboxylic acid groups, along with the electron-donating nature of the methyl group, influence the chemical shifts of the aromatic protons. The two aromatic protons (H-4 and H-6) are not chemically equivalent and are expected to appear as doublets due to spin-spin coupling. The methyl protons typically appear as a singlet in the upfield region. The protons of the hydroxyl and carboxylic acid groups are exchangeable and often appear as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.2-2.5 | Singlet |

| Ar-H (H-4) | ~7.5-7.7 | Doublet |

| Ar-H (H-6) | ~7.8-8.0 | Doublet |

| -OH | ~5.0-6.0 (Broad) | Singlet |

Carbon-13 (¹³C) NMR Spectroscopy and Correlation Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, with the molecular formula C₈H₇BrO₃, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon atom.

The chemical shifts are influenced by the substituents on the benzene (B151609) ring. The carbon atom of the carboxylic acid group (-COOH) is highly deshielded and appears significantly downfield. The carbons attached to the electronegative oxygen (-OH) and bromine (-Br) atoms also exhibit characteristic downfield shifts. The methyl carbon (-CH₃) appears in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~15-20 |

| C-1 (-COOH) | ~170-175 |

| C-2 (-OH) | ~155-160 |

| C-3 (-CH₃) | ~125-130 |

| C-4 | ~135-140 |

| C-5 (-Br) | ~110-115 |

| C-6 | ~130-135 |

Two-Dimensional NMR Methods (e.g., COSY, HSQC, HMBC) for Complete Assignment

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds. For this molecule, a key correlation would be observed between the two aromatic protons, H-4 and H-6, confirming their ortho-relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would definitively link the proton signals for H-4, H-6, and the methyl group to their corresponding carbon signals (C-4, C-6, and the methyl carbon), confirming their assignments in the ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular structure. researchgate.net Key expected HMBC correlations would include:

The methyl protons showing correlations to C-2, C-3, and C-4.

The aromatic proton H-4 showing correlations to C-2, C-3, C-5, and C-6.

The aromatic proton H-6 showing correlations to C-1, C-2, C-4, and C-5.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of a compound. The molecular formula for this compound is C₈H₇BrO₃. scbt.com The presence of bromine is distinguished by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks (M and M+2) in the mass spectrum that are separated by approximately 2 Da.

The calculated monoisotopic mass allows for the confirmation of the elemental composition with high confidence, distinguishing it from other potential compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇BrO₃ | scbt.com |

| Calculated Monoisotopic Mass | 229.95786 Da | epa.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net It is an essential tool for assessing the purity of a sample and identifying any potential impurities.

In an LC-MS analysis of this compound, the sample is first passed through an HPLC column (e.g., a C18 column), which separates the target compound from any starting materials, byproducts, or degradation products based on their differing polarities. The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer provides mass data for each peak that elutes from the column.

This allows for:

Purity Assessment: The purity of the main compound can be determined by comparing the area of its chromatographic peak to the total area of all detected peaks.

Impurity Profiling: The mass data for the minor peaks can be used to tentatively identify impurities. For example, potential impurities could include isomers, precursors from the synthesis, or related brominated compounds. This information is critical for process optimization and quality control. ekb.eg

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule.

The FT-IR spectrum of this compound is characterized by several key absorption bands. The presence of both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group results in a very broad absorption band in the high-frequency region, typically from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The intramolecular hydrogen bonding between the phenolic hydroxyl and the carboxyl group also influences this region.

The carbonyl (C=O) stretch of the carboxylic acid group gives rise to a strong, sharp absorption band, generally found between 1680 and 1710 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450 to 1600 cm⁻¹ region. The C-O stretching vibrations, associated with the hydroxyl and carboxylic acid groups, are typically observed in the 1210-1320 cm⁻¹ range. The C-Br stretching vibration is expected to produce a band in the lower frequency "fingerprint region," generally between 500 and 700 cm⁻¹. ijtsrd.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid & Phenol | 2500-3300 | Broad, Strong |

| C-H Stretch | Aromatic & Methyl | 2850-3100 | Medium-Weak |

| C=O Stretch | Carboxylic Acid | 1680-1710 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Variable |

| C-O Stretch | Carboxylic Acid & Phenol | 1210-1320 | Strong |

Note: The exact positions of these peaks can be influenced by the sample's physical state and intermolecular interactions.

Raman spectroscopy serves as a valuable complement to FT-IR analysis. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are weak or absent in the IR spectrum, particularly those involving non-polar bonds, often produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the aromatic ring and the C-Br bond. nih.govnih.gov The aromatic ring stretching modes, which are visible in FT-IR, often yield more intense and well-resolved bands in the Raman spectrum. The C-Br stretching vibration would also be expected to provide a distinct Raman signal. ijtsrd.com The carbonyl (C=O) stretching vibration is also typically Raman active. This complementary data aids in a more complete assignment of the molecule's vibrational modes. nih.gov

Table 2: Expected Raman Shifts for Key Functional Groups

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000-3100 | Strong |

| C=O Stretch | Carboxylic Acid | 1650-1680 | Medium |

| C=C Stretch | Aromatic Ring | 1580-1620 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. uobabylon.edu.iq The substituted benzene ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing light.

The UV-Vis spectrum of this compound is expected to show absorptions resulting from π → π* (pi to pi-star) and n → π* (n to pi-star) electronic transitions. The highly conjugated π-electron system of the benzene ring gives rise to intense π → π* transitions. The presence of substituents—hydroxyl (-OH), bromo (-Br), methyl (-CH₃), and carboxyl (-COOH)—acting as auxochromes, modifies the absorption maxima (λmax) and intensity. These groups can cause a shift to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzoic acid. The non-bonding (n) electrons on the oxygen atoms of the hydroxyl and carbonyl groups can undergo lower-energy n → π* transitions, which typically appear as weaker absorption bands at longer wavelengths than the π → π* transitions. uobabylon.edu.iqresearchgate.net The specific solvent used can also influence the λmax values due to interactions with the solute molecule.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Substituted Benzene Ring | 200-350 nm (UV-B/C) |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for separating this compound from impurities, starting materials, and byproducts, as well as for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of and quantifying this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this type of polar aromatic compound.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid modifier such as formic acid or phosphoric acid is usually added to the mobile phase. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. This method allows for the separation of the target compound from closely related impurities, enabling precise quantification. ekb.eg

Table 4: Typical RP-HPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometry (e.g., at 254 nm or λmax) |

| Injection Volume | 10-20 µL |

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically less than 2 µm). This enhancement leads to significantly higher resolution, improved peak separation, faster analysis times, and reduced solvent consumption compared to traditional HPLC. chromatographytoday.com

A method for analyzing bromobenzoic acids can be adapted from HPLC to UPLC. chromatographytoday.com The principles of separation remain the same (typically reverse-phase), but the instrumental parameters are adjusted to accommodate the smaller particle size and column dimensions. Flow rates are often lower, but the linear velocity of the mobile phase is higher, resulting in much shorter run times, often under five minutes. sielc.com The increased efficiency of UPLC makes it particularly suitable for high-throughput analysis in quality control settings and for resolving complex mixtures containing structurally similar impurities.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique extensively utilized in synthetic organic chemistry to monitor the progress of chemical reactions. merckmillipore.comsigmaaldrich.com This method allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. libretexts.org The utility of TLC in reaction monitoring stems from its ability to separate different compounds in a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase. utexas.edu

To monitor a reaction, small samples (aliquots) are taken from the reaction mixture at various time intervals and spotted onto a TLC plate. libretexts.org Typically, a three-lane spotting pattern is employed to provide a clear comparison:

Lane 1 (Reference): A spot of the pure starting material (limiting reactant).

Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This lane is crucial for confirming the identity of the starting material spot in the reaction mixture, especially when the product's retention factor (Rf) is very close to that of the reactant. rochester.edu

Lane 3 (Reaction Mixture): A spot of the aliquot taken from the reaction. libretexts.orgrochester.edu

The plate is then developed in a suitable solvent system (mobile phase). As the reaction proceeds, the TLC plate will show the spot corresponding to the starting material in the reaction mixture lane diminishing in intensity, while a new spot corresponding to the product appears and intensifies. libretexts.org The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

In the context of reactions involving substituted benzoic acids like this compound, specific TLC systems can be employed for effective separation. For instance, studies on the separation of ortho, meta, and para-substituted benzoic acids have utilized polyamide thin-layer sheets with aqueous solutions of α-cyclodextrin as the mobile phase. researchgate.netresearchgate.net The separation in this system is based on the formation of host-guest inclusion complexes between the cyclodextrin (B1172386) in the mobile phase and the substituted benzoic acid isomers. researchgate.net The strength of this interaction, which is influenced by the size and position of the substituents on the benzoic acid ring, determines the Rf value of each compound. researchgate.net This technique has proven effective in discriminating between isomers, such as o-, m-, and p-bromobenzoic acid. researchgate.net

The following table presents literature data on the Rf values for various substituted benzoic acids using a polyamide stationary phase and an aqueous α-cyclodextrin mobile phase, illustrating the separability of such compounds.

Table 1: Rf Values of Substituted Benzoic Acids on Polyamide TLC

| Compound | Mobile Phase (0.10 M α-cyclodextrin) Rf |

|---|---|

| Benzoic acid | 0.58 |

| o-Bromobenzoic acid | 0.49 |

| m-Bromobenzoic acid | 0.41 |

| p-Bromobenzoic acid | 0.32 |

| o-Hydroxybenzoic acid | 0.76 |

| m-Hydroxybenzoic acid | 0.65 |

| p-Hydroxybenzoic acid | 0.53 |

| m-Toluic acid | 0.48 |

Data sourced from studies on substituted benzoic acid separation. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific and sensitive technique for the direct detection and characterization of chemical species that possess one or more unpaired electrons, known as paramagnetic species or free radicals. unibo.itnih.gov Since molecules like this compound are diamagnetic (all electrons are paired), they are EPR-silent. However, if the compound is involved in a reaction that generates a radical intermediate, EPR spectroscopy becomes an invaluable tool for identifying and elucidating the structure of that radical. researchgate.net

The fundamental principle of EPR involves placing a sample containing radicals in a strong, static magnetic field and irradiating it with a microwave-frequency electromagnetic field. unibo.it The unpaired electrons, which have a quantum mechanical property called spin, can align either parallel or antiparallel to the magnetic field, resulting in two distinct energy levels. The absorption of microwave radiation causes transitions between these energy levels, producing an EPR spectrum. unibo.it

The analysis of an EPR spectrum provides two key pieces of information:

The g-factor: This is a dimensionless value that is characteristic of the radical's electronic environment. The g-factor helps to identify the atom on which the unpaired electron is primarily localized. researchgate.net

Hyperfine Splitting (hfs): The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br) causes the main EPR signal to split into multiple lines. researchgate.net The pattern and magnitude of this splitting provide detailed information about the number and type of interacting nuclei and their distance and orientation relative to the unpaired electron, effectively mapping the electron's distribution within the radical. unibo.it

For a potential radical species derived from this compound, the unpaired electron could be localized on the aromatic ring or on one of the substituent groups. The resulting EPR spectrum would be influenced by hyperfine interactions with the hydrogen nuclei on the ring and the methyl group. Crucially, the presence of the bromine atom would introduce a significant hyperfine interaction. acs.org Bromine has two magnetic isotopes, ⁷⁹Br and ⁸¹Br, both with a nuclear spin of I = 3/2. This would lead to a characteristic splitting pattern, and the magnitude of the bromine hyperfine coupling constant would provide insight into the extent of delocalization of the unpaired electron onto the bromine atom. acs.org

To study highly reactive, short-lived radicals that cannot be detected directly, a technique called "spin trapping" is often used. nih.govnih.gov In this method, a "spin trap" molecule reacts with the transient radical to form a much more stable radical adduct, which can then be readily detected and characterized by EPR. nih.gov

Table 2: Key Parameters from EPR Analysis for a Hypothetical Radical of this compound

| Parameter | Information Provided |

|---|---|

| g-factor | Helps identify the primary location of the unpaired electron (e.g., carbon-centered vs. oxygen-centered radical). |

| Hyperfine Coupling Constant (aH) - Aromatic H | Provides information on spin density at different positions on the benzene ring. |

| Hyperfine Coupling Constant (aH) - Methyl Group | Indicates the extent of spin delocalization onto the methyl substituent. |

| Hyperfine Coupling Constant (aBr) - Bromine | Reveals the degree of interaction between the unpaired electron and the bromine nucleus, confirming the radical's identity. |

This table outlines the typical parameters that would be determined from an EPR spectrum to characterize the structure of the radical species.

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Hydroxy 3 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 5-Bromo-2-hydroxy-3-methylbenzoic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high fidelity.

The optimized geometry of this compound is characterized by a planar benzene (B151609) ring, to which the bromine atom, hydroxyl group, methyl group, and carboxylic acid group are attached. Intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group is a key feature influencing the molecule's conformation and stability. The table below presents a hypothetical set of optimized geometrical parameters for this compound, based on typical values from DFT studies of similar substituted benzoic acids.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.90 Å |

| C-O (hydroxyl) | 1.36 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (carboxyl) | 1.49 Å | |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| O-H (carboxyl) | 0.98 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C-O (hydroxyl) | 121.0° | |

| C-O-H (hydroxyl) | 109.0° | |

| O=C-O (carboxyl) | 123.0° | |

| Dihedral Angle | C-C-C=O (carboxyl) | ~0° or ~180° |

DFT calculations are also paramount in elucidating the electronic structure of this compound. Key energetic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These parameters are invaluable in predicting the molecule's behavior in chemical reactions. For instance, the ionization potential relates to the energy required to remove an electron, while electron affinity corresponds to the energy released upon gaining an electron.

| Electronic Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

| Electronegativity | 4.15 eV |

| Chemical Hardness | 2.35 eV |

Subsequent to geometry optimization, vibrational frequency analysis is typically performed using DFT. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. Theoretical spectra for this compound would show characteristic peaks for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, C-H stretches of the methyl group and aromatic ring, and the C-Br stretch, among others.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Illustrative) |

| O-H Stretch (Carboxylic Acid) | -COOH | ~3400 (broad) |

| O-H Stretch (Hydroxyl) | -OH | ~3200 |

| C-H Stretch (Aromatic) | Ar-H | ~3100 |

| C-H Stretch (Methyl) | -CH₃ | ~2950 |

| C=O Stretch (Carboxylic Acid) | -COOH | ~1700 |

| C-C Stretch (Aromatic) | Ar-C-C | ~1600, ~1450 |

| C-Br Stretch | Ar-Br | ~650 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the carboxylic and hydroxyl groups, making them sites for electrophilic attack and hydrogen bonding. The hydrogen atom of the carboxylic acid and the hydroxyl group would exhibit a positive potential (blue), indicating their acidic nature. The aromatic ring would display a mixed potential, with the bromine atom influencing the electron distribution.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. nih.gov These models establish a mathematical relationship between a set of molecular descriptors and a specific property of interest. For this compound, QSPR models could be developed to predict various physicochemical properties such as solubility, boiling point, or biological activity.

The development of a QSPR model involves calculating a wide range of molecular descriptors, which can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods like multiple linear regression or machine learning algorithms are then used to build the predictive model. Such models can be particularly useful in the early stages of drug discovery or material design to screen large numbers of compounds and prioritize those with desired properties. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations for Conformational Behavior and Aggregation Studies

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.gov For this compound, MD simulations can be employed to study its conformational flexibility, particularly the rotation of the carboxylic acid and hydroxyl groups, and how these motions are influenced by the solvent environment. acs.org

MD simulations are also highly effective in investigating aggregation phenomena. nih.gov By simulating multiple molecules of this compound in a solvent, it is possible to observe how they interact and self-assemble. These simulations can reveal the preferred modes of intermolecular interactions, such as hydrogen bonding between carboxylic acid groups to form dimers or stacking of the aromatic rings. ucl.ac.uk Understanding these aggregation patterns is crucial for predicting the compound's behavior in solution and in the solid state. acs.orgmdpi.com

Advanced Wave Function Studies

Beyond DFT, more sophisticated wave function-based methods can provide a deeper understanding of the electronic structure and bonding in this compound.

Localized Orbital Locator (LOL) and Electron Localization Function (ELF): These are topological analyses of the electron density that provide a visual representation of electron localization in a molecule. scispace.com ELF and LOL analyses can distinguish between core electrons, lone pairs, and bonding electrons, offering a detailed picture of the chemical bonds and non-bonding interactions within the molecule. researchgate.netnih.gov For this compound, these methods would clearly depict the covalent bonds, the lone pairs on the oxygen and bromine atoms, and the delocalized π-electron system of the benzene ring. taylorandfrancis.com

Average Localized Ionization Energy (ALIE): ALIE is a conceptual DFT tool that provides information about the energy required to remove an electron from a specific point in the space around a molecule. researchgate.netnih.gov The regions with the lowest ALIE values correspond to the locations of the most loosely bound electrons, which are typically the most reactive sites for electrophilic attack. researchgate.net An ALIE analysis of this compound would help in identifying the most probable sites for oxidation or reaction with electrophiles.

Noncovalent Interaction (NCI) Analysis: NCI analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, in a molecule. researchgate.netacs.org This technique is particularly useful for studying intramolecular and intermolecular interactions. tandfonline.com In this compound, NCI analysis would highlight the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups, as well as potential intermolecular interactions that drive crystal packing or aggregation in solution. acs.org

Computational Approaches to Regioselectivity and Reactivity Prediction of this compound

Theoretical investigations into substituted benzoic acids often analyze a variety of quantum chemical parameters to predict their reactivity. unamur.be Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial descriptor for chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the charge distribution on the molecule's surface. nih.gov These maps use a color gradient to indicate regions of varying electron density. Red areas signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions, prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic and hydroxyl groups, and the bromine atom, highlighting these as potential sites for electrophilic interaction.

To quantify and predict the regioselectivity of chemical reactions, reactivity descriptors derived from conceptual DFT are employed. These include Fukui functions, which identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By calculating the condensed Fukui functions for each atom, one can pinpoint the specific atoms most likely to participate in a given reaction.

The influence of substituents on the benzene ring significantly directs the molecule's reactivity. The inductive and resonance effects of the bromo, hydroxyl, methyl, and carboxylic acid groups collectively determine the electron density distribution across the aromatic ring, thereby influencing its susceptibility and orientation in electrophilic aromatic substitution reactions. Computational models can quantify these substituent effects. unamur.be

Below are tables representing the types of data typically generated in computational studies to predict reactivity and regioselectivity.

Table 1: Calculated Global Reactivity Descriptors

| Parameter | Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.38 | Reciprocal of hardness |

| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar aromatic compounds.

Table 2: Condensed Fukui Functions for Predicting Regioselectivity

This table demonstrates how condensed Fukui functions are used to predict the most likely sites for different types of chemical attacks. Higher values indicate a greater propensity for that type of reaction at a specific atomic position.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

| C1 (-COOH) | 0.08 | 0.05 | 0.065 |

| C2 (-OH) | 0.04 | 0.12 | 0.08 |

| C3 (-CH₃) | 0.06 | 0.07 | 0.065 |

| C4 | 0.11 | 0.09 | 0.10 |

| C5 (-Br) | 0.05 | 0.06 | 0.055 |

| C6 | 0.13 | 0.08 | 0.105 |

| O (from -OH) | 0.03 | 0.15 | 0.09 |

| O (from C=O) | 0.07 | 0.14 | 0.105 |

Note: The values are for illustrative purposes to show how computational models pinpoint reactive centers within the molecule.

By integrating these computational approaches, a detailed theoretical understanding of the reactivity and regioselectivity of this compound can be established, guiding synthetic efforts and further experimental investigations.

Crystal Engineering and Supramolecular Chemistry of 5 Bromo 2 Hydroxy 3 Methylbenzoic Acid

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. This powerful analytical technique provides fundamental information about the molecular structure and the nature of the interactions that create the crystalline lattice.

The foundational data obtained from an SC-XRD experiment includes the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal—and the space group, which describes the symmetry elements present in the crystal structure. For the related compound, Methyl 5-bromo-2-hydroxybenzoate, these parameters have been determined. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P2₁ nih.govresearchgate.net.

Interactive Table: Crystal Data and Structure Refinement for Methyl 5-bromo-2-hydroxybenzoate

| Parameter | Value |

| Empirical Formula | C₈H₇BrO₃ |

| Formula Weight | 231.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.9829 (8) |

| b (Å) | 9.0950 (19) |

| c (Å) | 12.122 (3) |

| β (°) | 95.162 (9) |

| Volume (ų) | 437.33 (17) |

| Z (molecules per unit cell) | 2 |

Data sourced from crystallographic studies on Methyl 5-bromo-2-hydroxybenzoate. nih.govresearchgate.net

SC-XRD analysis reveals the conformation of the molecule as it exists in the solid state, including bond lengths, bond angles, and torsion angles. In the case of Methyl 5-bromo-2-hydroxybenzoate, the molecule is nearly planar. researchgate.net The methoxycarbonyl group is slightly twisted with respect to the benzene (B151609) ring. researchgate.net This planarity is a common feature in such aromatic systems and facilitates efficient packing in the crystal lattice.

Hydrogen bonds are among the most critical interactions in determining the supramolecular architecture of organic crystals. In the crystal structure of Methyl 5-bromo-2-hydroxybenzoate, molecules are linked by O–H···O hydrogen bonds. nih.govresearchgate.net Specifically, the hydroxyl group of one molecule donates a hydrogen to an oxygen atom of the methoxycarbonyl group of a neighboring molecule. researchgate.net This interaction links the molecules into chains. researchgate.net The geometry of these hydrogen bonds, including the donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and the donor-hydrogen-acceptor angle, can be precisely measured.

Interactive Table: Hydrogen Bond Geometry for Methyl 5-bromo-2-hydroxybenzoate

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1···O2 | 0.82 | 2.25 | 3.065 (10) | 170 |

D: Donor atom, A: Acceptor atom. Data from a study on Methyl 5-bromo-2-hydroxybenzoate. researchgate.net

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom. In molecules containing a C-Br bond, the bromine atom can participate in halogen bonds, which can be a significant factor in directing crystal packing. The analysis of the crystal structure of compounds like 5-Bromo-2-hydroxy-3-methylbenzoic acid would involve searching for short Br···O contacts that are less than the sum of the van der Waals radii of bromine and oxygen, with a C-Br···O angle close to 180°. While prominent in many bromo-substituted organic compounds, the detailed analysis of such interactions for the specified molecule or its close analogs requires specific crystallographic studies focused on this aspect.

X-ray Powder Diffraction (XRPD) for Polymorph Screening and Phase Identification

X-ray powder diffraction (XRPD) is a vital tool for the characterization of polycrystalline materials. Unlike SC-XRD, which requires a single, high-quality crystal, XRPD can be performed on a bulk powder sample. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint" for that specific phase.

In the context of this compound, XRPD would be crucial for:

Polymorph Screening: Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties. XRPD is the primary technique used to screen for and identify different polymorphic forms by comparing their unique diffraction patterns.

Phase Identification and Purity: XRPD can confirm the identity of a synthesized batch of material by matching its diffraction pattern to a known standard. It can also assess the phase purity of a sample, detecting the presence of any crystalline impurities or different polymorphic forms.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates.

By mapping various properties onto this surface, one can gain a detailed understanding of the intermolecular contacts. A key application is the generation of 2D fingerprint plots, which are two-dimensional histograms of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ). nih.govresearchgate.net

For a compound like this compound, this analysis would provide:

A visual representation of intermolecular contacts: Different types of interactions (e.g., H···H, O···H, Br···H) are represented by distinct regions on the 2D fingerprint plot.

This powerful combination of visualization and quantification makes Hirshfeld surface analysis an invaluable tool in understanding the subtleties of supramolecular assembly in the solid state.

Design and Characterization of Supramolecular Architectures Involving this compound

The design and characterization of supramolecular architectures of this compound are primarily guided by the principles of crystal engineering, which focuses on understanding and utilizing intermolecular interactions to create novel solid-state structures with desired properties. While specific experimental crystallographic data for this compound is not available in the reviewed literature, a detailed analysis of its functional groups—carboxylic acid, hydroxyl, bromo, and methyl—allows for a predictive exploration of its potential supramolecular behavior.

The molecular structure of this compound offers several sites for robust intermolecular interactions, principally hydrogen bonding and halogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor and typically forms a highly stable centrosymmetric dimer, a common and predictable supramolecular synthon in the crystal structures of carboxylic acids. researchgate.netucl.ac.uk This R²₂(8) ring motif is a foundational interaction in the self-assembly of many benzoic acid derivatives. researchgate.net

Furthermore, the presence of a hydroxyl group ortho to the carboxylic acid introduces the possibility of intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen of the carboxylic acid. chemistryguru.com.sglibretexts.org This interaction can influence the conformation of the molecule and may compete with the formation of the carboxylic acid dimer. libretexts.org The relative stability of intramolecular versus intermolecular hydrogen bonds can significantly affect the resulting crystal packing and physical properties. chemistryguru.com.sgstackexchange.com In many ortho-hydroxybenzoic acids, this intramolecular bond is a dominant feature. researchgate.netstackexchange.com

The bromine atom at the 5-position is a potential halogen bond donor, capable of forming directional interactions with Lewis basic sites on neighboring molecules, such as the oxygen atoms of the carboxylate or hydroxyl groups. Halogen bonding, particularly with heavier halogens like bromine, is an increasingly utilized tool in crystal engineering to guide the assembly of molecules into specific architectures. rsc.orgiucr.org Additionally, Br···Br interactions can play a role in stabilizing the crystal lattice. rsc.orgresearchgate.netrsc.org

The interplay of these various interactions—the strong carboxylic acid dimer synthon, the potential for intramolecular hydroxyl-carboxyl hydrogen bonding, and the directional nature of halogen bonds—suggests that this compound could form complex and potentially polymorphic crystalline structures. The design of co-crystals would involve introducing a complementary molecule (a co-former) that can form reliable supramolecular heterosynthons with the functional groups of the target molecule, disrupting the homomeric interactions and creating a new crystalline phase. For instance, co-formers containing strong hydrogen bond acceptors like pyridine (B92270) or amide groups could interact with the carboxylic acid and hydroxyl groups to form robust new synthons. mdpi.comrsc.org

Characterization of such supramolecular architectures would rely on single-crystal X-ray diffraction to determine the precise arrangement of molecules in the crystal lattice, including bond lengths, bond angles, and the geometry of intermolecular interactions. Spectroscopic techniques such as FT-IR and solid-state NMR would provide complementary information on the hydrogen bonding environment.